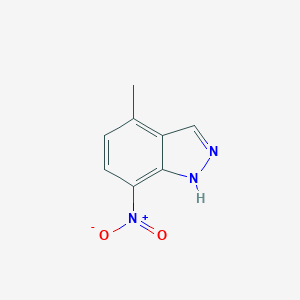

4-Methyl-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDSOZYXPLUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623099 | |

| Record name | 4-Methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104103-06-2 | |

| Record name | 4-Methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 7 Nitro 1h Indazole and Analogous Systems

Strategies for Indazole Core Formation with Methyl and Nitro Functionalities

The synthesis of substituted indazoles, particularly those bearing both electron-donating (methyl) and electron-withdrawing (nitro) groups, requires carefully chosen strategies to ensure correct regiochemistry and high yields. Key approaches include the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) ring through cyclization or the use of metal catalysts to form crucial carbon-nitrogen or carbon-carbon bonds.

Cyclization Reactions for Substituted 1H-Indazoles

Cyclization reactions are a foundational method for constructing the indazole core. These methods typically involve forming one or two bonds of the pyrazole ring from a suitably substituted aromatic precursor.

Base-catalyzed cyclization is a significant strategy, often employed in the final ring-closing step of indazole synthesis. The base facilitates the deprotonation of a precursor, typically a hydrazone, to initiate an intramolecular nucleophilic substitution.

A common route involves the reaction of o-haloaryl aldehydes or ketones with hydrazines to form hydrazones, which then undergo a base-mediated intramolecular cyclization. For instance, the cyclization of arylhydrazones derived from 2-fluoro-5-nitrobenzaldehyde (B1301997) and various arylhydrazines requires a base like potassium carbonate (K₂CO₃) to proceed, typically at elevated temperatures in a solvent such as DMF. nih.gov While direct SNAr displacement of the fluoride (B91410) by the arylhydrazine is possible, the base-catalyzed cyclization of the formed hydrazone is the key step to forming the 1H-indazole ring. nih.gov In some cases, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) are used alongside a base such as potassium carbonate to facilitate reactions like N-alkylation on the indazole ring. nih.gov

| Precursor Type | Base | Solvent | Temperature | Yield | Ref |

| Arylhydrazone of 2-fluoro-5-nitroacetophenone | K₂CO₃ | DMF | 90 °C | 73–96% | nih.govresearchgate.net |

| Arylhydrazone of 2-fluoro-5-nitrobenzaldehyde | K₂CO₃ | DMF | 90 °C | 63–73% | nih.govresearchgate.net |

One of the most traditional and effective methods for synthesizing nitro-substituted indazoles is through the diazotization of a 2-alkylaniline derivative, followed by an intramolecular cyclization. thieme-connect.de This process involves converting a primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which then cyclizes. organic-chemistry.orgbyjus.com The presence of an electron-withdrawing group, such as a nitro group, on the aniline (B41778) ring generally facilitates this ring-closure reaction. thieme-connect.de

This technique has been successfully applied to synthesize isomers and analogs of 4-methyl-7-nitro-1H-indazole. For example, 6-methyl-4-nitro-1H-indazole was synthesized from 2,5-dimethyl-3-nitroaniline (B181191) with a 52% yield. google.com Similarly, 4-nitro-1H-indazole can be prepared from 2-methyl-3-nitro-aniline in a near-quantitative yield. chemicalbook.com The general applicability of this method to nitro-substituted anilines makes it a cornerstone in the synthesis of this class of compounds. thieme-connect.de

| Precursor | Product | Reagents | Yield | Ref |

| 2,5-Dimethyl-3-nitroaniline | 6-Methyl-4-nitro-1H-indazole | NaNO₂, Acid | 52% | google.com |

| 2-Methyl-3-nitro-aniline | 4-Nitro-1H-indazole | NaNO₂, Acetic Acid | 99% | chemicalbook.com |

| 2-Methyl-5-nitroaniline | 6-Nitro-1H-indazole | NaNO₂, HCl | 47% | thieme-connect.de |

Metal-Mediated and Catalyzed Synthesis Routes

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of indazoles, offering milder reaction conditions and novel pathways for bond formation. nih.gov Palladium and copper are the most prominently used metals in these synthetic strategies.

Palladium catalysts are highly versatile for forming C-C, C-N, and C-H functionalized bonds on the indazole scaffold. nih.govacs.org Palladium-catalyzed reactions can be used to construct the indazole ring itself or to introduce substituents at specific positions. nih.gov

One advanced strategy involves a palladium-catalyzed double C(sp²)–H bond functionalization, which can achieve both nitration and cyclization in a sequential process to form 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgwiley.com This reaction uses a palladium acetate (B1210297) catalyst and a cobalt-based nitrating agent. wiley.com Furthermore, palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups at the C3 position of the indazole ring, a transformation that is otherwise challenging. nih.gov These reactions often require a palladium catalyst like Pd(OAc)₂, a ligand, and a base. nih.gov

| Reaction Type | Substrate | Catalyst | Key Reagents | Product | Yield | Ref |

| Nitration/Cyclization | Sulfonyl hydrazide | Pd(OAc)₂ (20 mol%) | Co(NO₃)₂·6H₂O | 3-Nitro-1-phenylsulfonyl-1H-indazole | 96% | wiley.com |

| C3-Direct Arylation | 1H-Indazole | Pd(OAc)₂ (5 mol%) | PPh₃, 4-iodotoluene | 3-Aryl-1H-indazole | Moderate-Good | nih.gov |

| Intramolecular Amination | o-Haloarylhydrazone | Pd(OAc)₂ | Cs₂CO₃ | 1-Aryl-1H-indazole | Good | researchgate.net |

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a cost-effective and efficient alternative for indazole synthesis. nih.govrsc.org These methods are especially useful for intramolecular N-arylation to form the indazole ring. The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones can be achieved using a copper(I) iodide catalyst with a ligand like 1,10-phenanthroline (B135089) and a base. beilstein-journals.org

While often requiring harsher conditions than palladium-catalyzed routes, copper-mediated methods are highly effective for specific transformations. beilstein-journals.org For example, the intramolecular cyclization of o-bromoaryl N-sulfonyl hydrazones proceeds efficiently with a hydrated copper(II) acetate catalyst to yield 1H-indazoles. wiley.com This approach is scalable and insensitive to the electronic nature of the substituents on the aromatic ring. wiley.com

| Precursor | Catalyst | Ligand | Base | Product | Yield | Ref |

| o-Chlorinated arylhydrazone | CuI (10 mol%) | 1,10-Phenanthroline | KOH | N-Aryl-1H-indazole | 10-70% | beilstein-journals.org |

| o-Bromoaryl N-sulfonyl hydrazone | Cu(OAc)₂·H₂O | None specified | Not specified | 1H-Indazole | Moderate-Good | wiley.com |

| Indole/Indazole | CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | N-Aryl-indole/indazole | High | nih.gov |

Oxidative Benzannulation Approaches for 1H-Indazoles

Oxidative benzannulation represents a powerful strategy for the synthesis of the 1H-indazole core. One notable method involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.govevitachem.comacs.org This approach utilizes a Pd(OAc)₂ catalyst, often in conjunction with an oxidant like Cu(OAc)₂, to construct the benzene ring onto a pre-existing pyrazole, leading to tetraaryl-substituted 1H-indazoles in moderate to good yields. nih.govwiley.com This convergent strategy is valuable for creating diverse indazole structures by varying the substituents on the starting materials. acs.org The reaction proceeds through the simultaneous C-H bond functionalization of the pyrazole. wiley.com

Another oxidative approach is the copper-mediated N-N bond formation from ketimines, using oxygen as the sole oxidant. nih.gov This method involves the preparation of ketimine intermediates from o-aminobenzonitriles and organometallic reagents, followed by cyclization with Cu(OAc)₂ in the presence of oxygen to yield 1H-indazoles. nih.gov

Regioselective Introduction of Substituents on the Indazole Ring

Achieving the desired substitution pattern on the indazole ring, as in this compound, requires precise control over the introduction of each functional group.

The synthesis of 4-nitro-1H-indazole can be achieved from 2-methyl-3-nitro-aniline through diazotization. chemicalbook.com Specifically, reacting 2-methyl-3-nitroaniline (B147196) with sodium nitrite in glacial acetic acid yields 4-nitro-1H-indazole. chemicalbook.com This product can then potentially be methylated, although direct regioselective methylation at the C-4 position is a challenge.

Regioselective N-alkylation of the indazole scaffold is influenced by both steric and electronic effects of existing substituents. beilstein-journals.org While general N-alkylation often leads to a mixture of N-1 and N-2 isomers, specific conditions can favor one over the other. beilstein-journals.orgresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown high N-1 regioselectivity for various C-3 substituted indazoles. beilstein-journals.org However, achieving selective C-methylation at the C-4 position often requires starting with a precursor that already contains the methyl group in the desired position or employing directing group strategies.

The introduction of a nitro group at the C-7 position of the indazole ring is a key step in synthesizing the target molecule. Classical electrophilic aromatic substitution, such as nitration, on the indazole ring typically results in substitution at the C-3 and C-5 positions. mobt3ath.com Therefore, achieving C-7 nitration often requires specific strategies.

One approach is to use starting materials that already possess the nitro group in the correct orientation. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been reported from 2'-fluoro-5'-nitroacetophenone and arylhydrazines. mdpi.com A similar strategy could be envisioned for a C-7 nitro-substituted analog.

Furthermore, the electronic properties of substituents on the indazole ring can direct the position of electrophilic attack. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it. The presence of a methyl group at C-4 would influence the regioselectivity of a subsequent nitration step.

Studies on the N-alkylation of nitro-substituted indazoles have shown that a nitro group at the C-7 position leads to excellent N-2 regioselectivity (≥ 96%). beilstein-journals.orgd-nb.info This highlights the strong electronic influence of the nitro group at this position.

Direct C-7 functionalization can also be achieved through methods like bromination followed by cross-coupling reactions. A regioselective C-7 bromination of 4-substituted 1H-indazoles has been developed, which can then undergo a Suzuki-Miyaura cross-coupling to introduce various aryl groups at the C-7 position. nih.gov While not a direct nitration, this demonstrates a pathway to selectively functionalize the C-7 position.

The presence of an electron-withdrawing group (EWG) at the C-4 position, such as a nitro group, significantly influences the reactivity of the indazole ring, enabling site-selective C-H functionalization. Research has shown that palladium-catalyzed oxidative C-7 arylation of 1H-indazoles bearing a C-4 EWG is possible. chim.itresearchgate.netresearchgate.net This reaction is typically performed using a palladium catalyst like Pd(OAc)₂, a ligand such as phenanthroline, and an oxidant. chim.itresearchgate.net The directing effect of the C-4 EWG is crucial for achieving high regioselectivity at the C-7 position. researchgate.netresearchgate.net This methodology has been successfully applied to 1-methyl-4-nitro-1H-indazole. chim.it

Interestingly, the regioselectivity of C-H arylation on 1-methyl-4-nitro-1H-indazole can be switched between the C-3 and C-7 positions by controlling the reaction conditions. researchgate.netresearchgate.netmdpi.com

C-7 Arylation : The use of a bidentate ligand, such as 1,10-phenanthroline, in a solvent like N,N-dimethylacetamide (DMA) promotes the palladium-catalyzed arylation at the C-7 position. researchgate.netresearchgate.netacs.org

C-3 Arylation : Conversely, employing a phosphine (B1218219) ligand in water as the solvent directs the arylation to the C-3 position. researchgate.netresearchgate.net

This switchable reactivity provides a versatile tool for synthesizing different substituted indazole derivatives from a common precursor. The ability to selectively functionalize either the C-3 or C-7 position based on the choice of solvent and ligand is a significant advancement in the functionalization of indazoles with electron-withdrawing groups. researchgate.netresearchgate.net

Table 1: Solvent/Ligand Controlled C-H Arylation of 1-Methyl-4-nitro-1H-indazole researchgate.netresearchgate.net

| Target Position | Catalyst | Ligand | Solvent |

| C-7 | Pd(OAc)₂ | Bidentate (e.g., 1,10-phenanthroline) | DMA |

| C-3 | Pd(OAc)₂ | Phosphine | H₂O |

Site-Selective C-H Functionalization of 4-Electron-Withdrawing Group (EWG)-1H-Indazoles

Novel Synthetic Routes via Nitro-Compound Cyclizations

The cyclization of appropriately substituted nitro compounds is a well-established and versatile method for synthesizing heterocyclic rings, including indazoles. nih.govthieme-connect.comorgsyn.org

One of the classic methods is the Cadogan reaction, which involves the reductive cyclization of nitroaromatic compounds using reagents like triethyl phosphite (B83602). nih.govniscpr.res.in This deoxygenative cyclization proceeds via a nitrene intermediate. niscpr.res.in While traditionally requiring harsh conditions, milder variations have been developed. nih.gov This approach has been used to synthesize a variety of nitrogen-containing heterocycles. orgsyn.org

A more direct route involves the reductive cyclization of o-nitro-ketoximes. semanticscholar.org This method, catalyzed by iron carbonyl complexes in the presence of carbon monoxide, converts o-nitro-ketoximes into 1H-indazoles. semanticscholar.org The reaction is chemoselective and proceeds under neutral conditions, making it suitable for substrates with sensitive functional groups. semanticscholar.org This methodology has been used to prepare various 1H-indazoles with both electron-donating and electron-withdrawing substituents. semanticscholar.org

Another approach is the SnCl₂-mediated cyclization of 2-nitrobenzylamines, which provides a mild and efficient route to 2-aryl-2H-indazoles. thieme-connect.com

Table 2: Summary of Reductive Cyclization Methods for Indazole Synthesis

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Nitroaromatic Compound | Triethyl phosphite (Cadogan reaction) | Indazoles | nih.govniscpr.res.in |

| o-Nitro-ketoxime | [Cp*Fe(CO)₂]₂ / CO | 1H-Indazoles | semanticscholar.org |

| 2-Nitrobenzylamine | SnCl₂·2H₂O | 2-Aryl-2H-indazoles | thieme-connect.com |

Reactivity and Reaction Mechanism Studies of 4 Methyl 7 Nitro 1h Indazole and Substituted Nitroindazoles

Reactivity of Nitro-Substituted Indazoles in Chemical Transformations

The presence and position of a nitro group on the indazole ring significantly influence the molecule's reactivity. This section delves into specific reactions and the mechanistic details that govern them.

Hydrolysis Sensitivity of Nitro Derivatives

As mentioned, nitro-substituted indazoles, particularly their N-hydroxymethyl derivatives, exhibit increased sensitivity to hydrolysis. acs.orgresearchgate.net The electron-withdrawing nature of the nitro group makes the indazole a better leaving group, facilitating the reverse reaction of the formaldehyde (B43269) addition. researchgate.net This is a common characteristic among nitro-substituted azoles. researchgate.net The partial decomposition of the N1-CH2OH adducts of 4-nitro, 5-nitro, and 6-nitroindazoles upon crystallization from boiling water underscores this lability. acs.org

Nucleophilic Substitution Reactivity and Selectivity

The presence of a nitro group significantly activates the indazole ring towards nucleophilic substitution. Studies have shown that N-alkyl-nitroindazoles can undergo vicarious nucleophilic substitution (VNS) of hydrogen. For example, N-alkyl-7-nitroindazoles react with arylacetonitriles in a basic medium to yield new 4-substituted indazoles. researchgate.netresearchgate.net This regioselective substitution at the C4-position is confirmed by X-ray diffraction analysis. researchgate.netresearchgate.net

The nitro group's electron-withdrawing effect is crucial for this reactivity, making the hydrogen at the C4 position susceptible to nucleophilic attack. researchgate.net Similarly, the reaction of 1-alkyl-5-nitro-1H-indazole with various arylacetonitriles also proceeds via nucleophilic substitution of hydrogen. researchgate.net Furthermore, the reduction of 4-nitroindazoles with anhydrous SnCl2 in different alcohols can lead to the introduction of an alkoxy group at the 7-position, highlighting the role of the nitro group in activating the ring for nucleophilic attack. researchgate.net

Electrochemical Reduction Processes

The electrochemical behavior of nitroindazoles is of significant interest, as nitroreduction is often a key step in the biological activity of nitro compounds. arabjchem.orgresearchgate.net Cyclic voltammetry studies of 4- and 7-nitroindazoles and their derivatives have provided a detailed picture of their reduction processes. arabjchem.org

The reduction potentials of these compounds are influenced by the position of the nitro group and the nature of other substituents on the indazole ring. arabjchem.orgmdpi.com For instance, N-1 substituted indazoles and N-2 substituted indazoles exhibit different electronic distributions, which in turn affects their reduction behavior. arabjchem.org In aprotic media, 5-nitroindazoles show a cathodic peak corresponding to the reduction of the nitro group to a nitro anion radical, which is a quasi-reversible process. mdpi.com An irreversible cathodic peak is also observed, attributed to a self-protonation process typical for nitro compounds with acidic protons. mdpi.com

Indazoles bearing an electron-withdrawing group in the 2-position are electroreducible at high negative potentials, leading to the selective formation of the corresponding 2-N-substituted indazolines. scispace.com The presence of a second electron-withdrawing group, such as a methoxycarbonyl group at the 3-position, facilitates the reduction at a less cathodic potential. scispace.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-Methyl-7-nitro-1H-indazole |

| 1H-Indazole |

| 4-Nitro-1H-indazole |

| 5-Nitro-1H-indazole |

| 6-Nitro-1H-indazole |

| 7-Nitro-1H-indazole |

| (1H-Indazol-1-yl)methanol |

| 1-Methyl-7-nitro-1H-indazole |

| 1-Ethyl-7-nitro-1H-indazole |

| 4-Methylphenyl-acetonitrile |

| 4-Methoxyphenyl-acetonitrile |

| 4-Chlorophenyl-acetonitrile |

| 1-Alkyl-5-nitro-1H-indazole |

| 2-N-substituted indazolines |

| 3-Methoxycarbonylindazole |

| 5-Nitroindazoles |

| 3-Benzyloxy-5-nitroindazole |

| 3-Alcoxy-5-nitroindazole |

| 3-Hydroxy-5-nitroindazole |

| 3-Oxo-5-nitroindazole |

| 1,2-Disubstituted 5-nitroindazolin-3-ones |

Computational Chemistry and Theoretical Investigations of 4 Methyl 7 Nitro 1h Indazole Systems

Density Functional Theory (DFT) Calculations

DFT has become a important tool in the computational analysis of indazole systems. arabjchem.orgresearchgate.netarpgweb.com These calculations provide a robust framework for understanding the molecule's behavior and properties.

Optimization of Molecular Geometries and Electronic Structure

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. pennylane.ai For derivatives of 4-Methyl-7-nitro-1H-indazole, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the equilibrium geometry. arpgweb.comjmaterenvironsci.com This process is crucial as an inaccurate geometry can lead to unreliable predictions of molecular properties. pennylane.ai

The electronic structure of these molecules, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is also elucidated through these calculations. researchgate.net The energy gap between HOMO and LUMO is a key descriptor of molecular reactivity. semanticscholar.org For instance, in a study of novel indazole derivatives, compounds with the most significant HOMO-LUMO energy gap were identified, suggesting their relative stability. nih.govrsc.org

Calculation of Global and Local Quantum Descriptors (e.g., Fukui Function)

Local reactivity, which identifies the most reactive sites within a molecule, is often analyzed using the Fukui function. arpgweb.comjmaterenvironsci.comsemanticscholar.org This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thus highlighting sites susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com For nitro-aromatic systems, the Fukui function can sometimes yield negative values, a phenomenon linked to the strong electron-withdrawing nature of the nitro group and its orientation relative to the aromatic ring. mdpi.com The analysis of Fukui functions has been instrumental in correctly predicting the regioselectivity of reactions involving indazole derivatives. jmaterenvironsci.comresearchgate.net

Prediction of Reactivity and Regioselectivity

Theoretical calculations are highly effective in predicting the reactivity and regioselectivity of chemical reactions. For instance, in nucleophilic substitution reactions involving alkyl nitroindazoles, DFT calculations can predict which atoms will act as the primary sites of interaction. jmaterenvironsci.com The Fukui function is particularly useful in this regard, as it can identify the most electrophilic and nucleophilic centers within the reacting molecules. jmaterenvironsci.com

The calculated global and local reactivity descriptors can explain the observed outcomes of reactions. For example, the electronic chemical potential and electrophilicity index can determine the direction of electron transfer between reactants, thereby predicting which molecule will act as the nucleophile and which as the electrophile. jmaterenvironsci.commdpi.com Studies have shown a strong correlation between these theoretical predictions and experimental results, validating the use of DFT in understanding reaction mechanisms. jmaterenvironsci.comrsc.org

Analysis of Electronic Distribution and Reduction Processes

DFT computations provide a detailed picture of the electronic distribution within the this compound system. arabjchem.orgresearchgate.net This is crucial for understanding the molecule's properties and behavior, especially the influence of the nitro group on the indazole ring. The electron-withdrawing nature of the nitro group significantly affects the electron density across the molecule. arpgweb.com

Furthermore, these calculations are vital for studying reduction processes, which are often essential for the biological activity of nitro compounds. arabjchem.orgresearchgate.net By analyzing the electronic structure and the energies of molecular orbitals, researchers can gain insights into how these molecules accept electrons, a key step in many of their biological functions.

Gauge-Invariant Atomic Orbitals (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating NMR chemical shifts. acs.orgresearchgate.netnih.gov This method, often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), provides theoretical NMR data that can be compared with experimental spectra to confirm molecular structures. acs.orgresearchgate.netnih.govrsc.org

The GIAO/DFT approach has been successfully used to:

Confirm the assignment of 1H, 13C, and 15N NMR spectra of indazole derivatives. acs.orgresearchgate.net

Distinguish between different isomers that may be difficult to identify through experimental means alone. acs.org

Provide a sound theoretical basis for experimental observations, especially in complex reaction mixtures. acs.orgresearchgate.netnih.gov

The accuracy of the GIAO method has been shown to be superior to other computational techniques for predicting chemical shifts in similar heterocyclic systems. imist.ma

Molecular Docking Studies of Indazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.comtandfonline.comnih.gov This method is extensively used in drug discovery to understand how a ligand, such as an indazole derivative, interacts with a biological target, typically a protein or enzyme. derpharmachemica.comtandfonline.com

For indazole derivatives, docking studies have been employed to:

Identify potential therapeutic targets, such as the breast cancer aromatase enzyme or α-amylase and α-glucosidase enzymes. derpharmachemica.comtandfonline.com

Predict the binding affinity (measured in kcal/mol) and the specific interactions (e.g., hydrogen bonds) between the indazole derivative and the active site of the target protein. derpharmachemica.comnih.gov

Rationalize the structure-activity relationships observed in a series of synthesized compounds. tandfonline.com

Guide the design of new, more potent inhibitors by understanding the key interactions that lead to high binding affinity. nih.gov

For example, docking studies on substituted indazole derivatives have identified compounds with high binding energies towards the aromatase enzyme, suggesting their potential as anti-breast cancer agents. derpharmachemica.com Similarly, these studies have elucidated the binding modes of indazole derivatives to α-amylase and α-glucosidase, correlating binding energies with their inhibitory activities. tandfonline.com

Ligand-Protein Binding Affinity Prediction

Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method calculates a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the ligand-protein interaction. A more negative binding energy typically signifies a stronger and more stable interaction.

In studies of related nitroindazole derivatives, molecular docking has been instrumental in identifying potential biological targets and predicting binding strength. For instance, docking studies on 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) have been performed to understand their antileishmanial activity. nih.gov These studies calculate the free binding energy to quantify the affinity between the indazole derivatives and the enzyme's active site. nih.gov Similarly, derivatives of 5-nitro-1H-indazole have been docked against MAPK1, a kinase involved in cancer, with results suggesting a strong binding affinity. grafiati.com

While specific binding affinity data for this compound is not broadly published, the principles are directly applicable. A typical computational workflow would involve docking this compound into the active sites of various kinases or other enzymes implicated in disease to predict its binding free energy. The results would be benchmarked against known inhibitors.

Table 1: Example of Molecular Docking Data for Related Nitroindazole Derivatives This table presents findings from similar compounds to illustrate the data generated in binding affinity studies.

| Indazole Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Derivative of 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | -9.33 | nih.gov |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | Strong Affinity (Value not specified) | grafiati.comresearchgate.net |

| Derivatives of 1-methyl-7-nitro-1H-indazole | Various Kinases | Strong Binding (Value not specified) | researchgate.net |

Identification of Key Binding Interactions and Active Site Residues

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions between a ligand and the amino acid residues of a protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for stabilizing the ligand-protein complex.

For indazole derivatives, the nitrogen atoms of the indazole ring and any substituents like nitro or carboxamide groups often act as hydrogen bond acceptors or donors. optibrium.com For example, in studies of 3-chloro-6-nitro-1H-indazole derivatives targeting TryR, docking analyses identified key hydrophobic and hydrophilic interactions within the enzyme's binding pocket that stabilize the complex. nih.gov Similarly, research on other indazole-based inhibitors has revealed that interactions with specific residues, such as ARG118, ASP151, and GLU119 in viral neuraminidase, are critical for inhibitory activity. semanticscholar.org The nitro group itself can participate in significant π-hole interactions, as seen in a study where a 7-nitro-1H-indole ligand formed a close contact with a backbone carbonyl oxygen atom in the active site of checkpoint kinase 2. nih.gov

For this compound, computational models would predict how the methyl and nitro groups are oriented within a target's active site. The analysis would identify which amino acid residues form hydrogen bonds with the indazole N-H or the nitro group's oxygen atoms and which residues form hydrophobic contacts with the aromatic rings.

Table 2: Examples of Key Binding Interactions for Related Indazole Compounds

| Ligand Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Not specified | Hydrophobic and Hydrophilic | nih.gov |

| Indazole-5-carboxamide derivatives | MAO-B | FAD cofactor | Favorable orientation via N1-methyl | optibrium.com |

| 7-nitro-1H-indole ligand | Checkpoint Kinase 2 | Glu-273, Met-304 | Salt bridge, Hydrogen bond, π-hole | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot. By simulating the movements of atoms and molecules, MD can assess the stability of binding poses, conformational changes in the protein or ligand, and the role of solvent molecules.

Stability of Ligand-Protein Complexes

A key application of MD simulations is to validate the stability of a ligand's binding mode as predicted by molecular docking. grafiati.com The simulation tracks atomic positions over a set period (nanoseconds to microseconds), and the stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A low and stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its initial pose.

In studies of various indazole derivatives, MD simulations have been used to confirm the robustness of ligand binding. nih.govlongdom.org For example, simulations of a 3-chloro-6-nitro-1H-indazole derivative complexed with TryR showed that the complex remained in a good equilibrium, with a structural deviation of approximately 1–3 Å, indicating high stability. nih.gov Similar studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives also used MD simulations to confirm the stability of the most potent compounds within the binding sites of target proteins. researchgate.net These simulations provide strong evidence that the interactions predicted by docking are maintained in a dynamic, more realistic environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds.

2D-QSAR and 3D-QSAR Modeling

QSAR models can be developed in two primary forms:

2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally fast and effective for finding general correlations.

3D-QSAR: These models use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. 3D-QSAR provides a more detailed, three-dimensional understanding of how molecular shape and charge distribution influence activity.

For indazole derivatives, both 2D- and 3D-QSAR studies have been conducted to guide the design of more potent anticancer agents. researchgate.netgrowingscience.com A study on indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors developed a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and a 3D-QSAR model with a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net These statistically robust models indicate a strong predictive capability, allowing researchers to identify the key structural features necessary for high anticancer activity. researchgate.net

Table 3: Example of Statistical Parameters from QSAR Models for Indazole Derivatives

| QSAR Model Type | Target | Correlation Coefficient (r²) | Cross-validation Coefficient (q²) | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibitors | 0.9512 | 0.8998 | researchgate.net |

| 3D-QSAR (SW kNN) | TTK Inhibitors | Not Reported | 0.9132 | researchgate.net |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.govuniroma1.it It aligns a series of molecules and calculates their steric and electrostatic interaction fields at thousands of points on a 3D grid. uniroma1.it Statistical methods, such as Partial Least Squares (PLS), are then used to correlate variations in these fields with changes in biological activity. uniroma1.it The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. uniroma1.it

While specific CoMFA studies on this compound are not widely documented, the methodology has been successfully applied to numerous classes of compounds to build predictive models. semanticscholar.orgacs.org For a series of indazole-based compounds, a CoMFA study would provide detailed insights. For example, a contour map might show that a bulky group is favored near the 4-methyl position, while a region of negative electrostatic potential is preferred near the 7-nitro group, thus guiding further chemical modifications to enhance biological potency.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity of molecules with their 3D shapes and physicochemical properties. mdpi.com While a specific CoMSIA study focused solely on this compound is not extensively documented in publicly available literature, the methodology is widely applied to related nitroaromatic compounds and indazole derivatives to guide drug design and predict biological activities. nih.govacs.org

The CoMSIA methodology involves several key steps. Initially, a set of molecules with known biological activities is selected and their 3D structures are aligned based on a common scaffold. For this compound and its analogues, alignment would typically involve superimposing the indazole ring system. Subsequently, the aligned molecules are placed in a 3D grid, and at each grid point, similarity indices are calculated based on various physicochemical fields. frontiersin.org These fields typically include steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

The calculated similarity indices are then used as independent variables in a partial least squares (PLS) regression analysis, with the biological activity (e.g., IC₅₀ values) as the dependent variable. mdpi.com The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com For instance, a CoMSIA model might indicate that increasing steric bulk in a particular region or enhancing negative electrostatic potential in another could lead to improved potency. frontiersin.org Such models are validated using both internal (cross-validation) and external test sets of compounds to ensure their predictive power. nih.gov

A representative set of descriptors evaluated in a CoMSIA study is presented in the table below.

Table 1: Representative Physicochemical Fields in CoMSIA

| Field Type | Description | Potential Influence on Activity |

|---|---|---|

| Steric | Describes the spatial arrangement and bulk of substituents. | Favorable or unfavorable interactions with the receptor pocket. |

| Electrostatic | Represents the distribution of partial atomic charges. | Governs electrostatic interactions with polar residues in the binding site. |

| Hydrophobic | Characterizes the affinity for non-polar environments. | Important for interactions with hydrophobic pockets in the receptor. |

| Hydrogen Bond Donor | Identifies atoms or groups capable of donating a hydrogen bond. | Crucial for forming specific hydrogen bonds with acceptor groups on the receptor. |

| Hydrogen Bond Acceptor | Identifies atoms or groups capable of accepting a hydrogen bond. | Essential for establishing hydrogen bond interactions with donor groups on the receptor. |

This table is a representation of typical fields used in CoMSIA studies.

Tautomerism Studies (e.g., 1H-Indazole vs. 2H-Indazole)

The phenomenon of annular tautomerism is a key characteristic of indazole derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, leading to the existence of 1H- and 2H-tautomers. nih.gov In the case of this compound, the position of the proton on the indazole core significantly influences its electronic properties, stability, and potential biological interactions.

Extensive computational studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netrsc.org For instance, MP2/6-31G** calculations indicate that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹. nih.gov This preference is generally attributed to the greater aromaticity of the 1H-tautomer compared to the quinoidal structure of the 2H-form. researchgate.net

The presence of substituents on the indazole ring can, however, influence the tautomeric equilibrium. The 4-methyl group in this compound is an electron-donating group, which generally has a minor effect on the tautomeric preference. In contrast, the 7-nitro group is a strong electron-withdrawing group. While electron-withdrawing groups can in some cases stabilize the 2H-tautomer, theoretical studies on various nitro-substituted indazoles suggest that the 1H-tautomer often remains the more stable form. acs.orgresearchgate.net For 7-nitro-1H-indazole, the 1H tautomer is considered the predominant form. acs.org The stability of the 1H-tautomer in 7-nitro-substituted indazoles is significant as these compounds have been identified as potent inhibitors of nitric oxide synthase isoforms. nih.gov

The relative stability of the 1H- and 2H-tautomers of the parent indazole is summarized in the table below.

Table 2: Calculated Relative Stability of Indazole Tautomers

| Tautomer | Computational Method | Relative Energy (kJ·mol⁻¹) | Stability |

|---|---|---|---|

| 1H-Indazole | MP2/6-31G** | 0 | More Stable |

| 2H-Indazole | MP2/6-31G** | 15 | Less Stable |

Data based on calculations for the parent indazole molecule. nih.gov

Biological Activities and Medicinal Chemistry Research on 4 Methyl 7 Nitro 1h Indazole Analogues

Anticancer Potential and Related Mechanisms

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint, is a critical enzyme for proper cell division. Its inhibition represents a therapeutic strategy for targeting cancer cells. Researchers have synthesized and evaluated series of 1H-indazole derivatives as potent TTK inhibitors. nih.govgrowingscience.com

A notable series, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, has demonstrated significant potential. nih.gov Within this series, specific compounds have been identified as single-digit nanomolar inhibitors of TTK, showcasing good oral bioavailability in rodent models. nih.gov

| Compound | Target | Activity | Source |

| 94 | TTK | Single-digit nanomolar inhibition | nih.gov |

| 95 (CFI-401870) | TTK | Single-digit nanomolar inhibition | nih.gov |

| 96 | TTK | Single-digit nanomolar inhibition | nih.gov |

MAPK1 Inhibitory Activity

Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in human cancers. Molecular docking studies have been employed to investigate the potential of indazole derivatives to target this kinase. Research suggests that indazole-based sulfonamides, such as 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, exhibit a strong binding affinity for MAPK1, indicating their potential as anticancer agents by targeting this pathway. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Activity Modulation

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, with its mutation and overexpression driving the growth of several cancers, including non-small cell lung cancer (NSCLC). mdpi.comnih.gov Indazole derivatives have been extensively developed as EGFR inhibitors, including those designed to overcome resistance to existing therapies. nih.govacs.org

Structure-guided drug design has led to the synthesis of 1H-indazole derivatives with potent inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com For instance, modifications at the 7-position of the indazole ring can improve potency and selectivity for EGFR mutants. Some analogues have shown inhibitory potency comparable to the established EGFR inhibitor erlotinib. researchgate.net

| Compound | Target | IC₅₀ | Source |

| 109 | EGFR T790M | 5.3 nM | nih.govmdpi.com |

| 109 | EGFR (wild-type) | 8.3 nM | nih.govmdpi.com |

| 107 | EGFR (L858R/T790M) | 70 nM | mdpi.com |

| 9d | EGFR | 0.052 µM (equipotent to erlotinib) | researchgate.net |

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling can drive the development of various cancers. researchgate.netsemanticscholar.org Consequently, FGFRs have emerged as important therapeutic targets. researchgate.netresearchgate.net The indazole scaffold has proven to be a highly effective core for the design of potent and selective FGFR inhibitors. nih.govsemanticscholar.orgnih.govnih.gov

Researchers have developed several series of indazole derivatives that show low nanomolar inhibition of FGFR kinases. mdpi.com A prominent example includes 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives. nih.govsemanticscholar.org Through structure-based optimization, specific analogues have achieved high potency against FGFR1. mdpi.comnih.govresearchgate.net Furthermore, irreversible inhibitors based on the 1H-indazole scaffold have been designed to target both wild-type and gatekeeper mutant forms of FGFR4, which is a driver in hepatocellular carcinoma. nih.gov

| Compound | Target | IC₅₀ | Source |

| 27i | FGFR4 | 2.4 nM | nih.gov |

| 99 | FGFR1 | 2.9 nM | mdpi.com |

| 98 | FGFR1 | 15.0 nM | mdpi.com |

| 13a / 102 | FGFR1 | 30.2 nM | nih.govmdpi.comnih.govsemanticscholar.org |

| 101 | FGFR1 | 69.1 nM | nih.govmdpi.comsemanticscholar.org |

| 105 | FGFR1/2/3/4 | 0.9 / 2.0 / 2.0 / 6.1 nM | mdpi.com |

| 106 | FGFR1/2/3 | 2.0 / 0.8 / 4.5 µM | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of tryptophan. nih.govgoogle.com Inhibition of IDO1 is a key strategy in cancer immunotherapy. nih.gov The indazole scaffold is a known heme-binding motif, making it suitable for the design of IDO1 inhibitors. nih.gov

Various indazole-based series have been explored for IDO1 inhibition. The indazol-4-amine scaffold has been used to develop potent inhibitors. nih.gov Additionally, 3-substituted 1H-indazoles and N′-hydroxyindazolecarboximidamides have been synthesized and shown to effectively inhibit the IDO1 enzyme. mdpi.comnih.gov A series of 6-substituted aminoindazole derivatives were designed based on the structures of clinical IDO1 inhibitors, leading to compounds that effectively suppress IDO1 protein expression. nih.gov

| Compound | Target | IC₅₀ | Source |

| 121 | IDO1 | 720 nM | mdpi.com |

| 122 | IDO1 | 770 nM | mdpi.com |

Cell Cycle Arrest Induction (e.g., G2/M arrest)

Inducing cell cycle arrest is a fundamental mechanism of many anticancer agents, preventing cancer cells from proliferating. Several studies have shown that indazole analogues can halt the cell cycle at specific phases. vulcanchem.com

One derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36), was found to have potent anti-proliferative activity in human colorectal cancer cells (HCT116). nih.gov Further investigation revealed that this compound's mechanism involves the stimulation of cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.govrsc.org Other indole-based compounds, a structurally related class, have also been shown to induce G2/M arrest. nih.govmdpi.com Additionally, some indazole analogs are reported to cause an accumulation of cells in the G0/G1 phase. vulcanchem.com

Anti-inflammatory and Analgesic Research

Indazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory and analgesic properties. taylorandfrancis.com Research has specifically highlighted 7-nitroindazole (B13768) (7-NI), a primary analogue of 4-Methyl-7-nitro-1H-indazole, for its antinociceptive, or pain-relieving, effects. nih.govmedchemexpress.com Studies in animal models of neuropathic pain have shown that 7-NI can produce a dose-dependent analgesic effect. nih.gov This activity is closely linked to the compound's ability to inhibit nitric oxide synthase, a key enzyme in inflammatory and nociceptive pathways. taylorandfrancis.comnih.gov

The primary mechanism behind the biological activity of 7-nitroindazole and its analogues is the inhibition of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing nitric oxide (NO). wikipedia.org NO is a critical signaling molecule involved in numerous physiological processes, and its overproduction by NOS is implicated in various pathological states, including inflammation and neurotoxicity. wikipedia.orgphysiology.org There are three main isoforms of NOS: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). nih.gov 7-Nitroindazole analogues are notable for their inhibitory action against these isoforms, with a particular emphasis on nNOS. physiology.orgnih.gov

The potency and selectivity of 7-nitroindazole (7-NI) and its derivatives against NOS isoforms have been a subject of extensive investigation. While 7-NI is often used as a selective nNOS inhibitor in in vivo studies, its selectivity profile in vitro is less defined. medchemexpress.comnih.gov

Research has shown that 7-NI inhibits multiple NOS isoforms. For instance, one study reported IC₅₀ values—the concentration of an inhibitor required to reduce enzyme activity by half—for 7-NI against rat nNOS, bovine eNOS, and rat iNOS. nih.gov A derivative, 3-bromo-7-nitroindazole (B43493), was found to be a more potent inhibitor of rat cerebellar nNOS than 7-NI itself. rndsystems.comtocris.com Further studies demonstrated that 3-bromo-7-nitroindazole was approximately 4 times more potent than 7-NI as an inhibitor of rat cerebellar (nNOS) activity and 20 times more potent against rat lung (iNOS) activity, while being roughly equipotent against bovine endothelial (eNOS) NOS. nih.gov Another derivative, 2,7-dinitroindazole, showed inhibitory potency similar to 7-NI across all three tissue sources. nih.gov

Despite a relative lack of isoform specificity in isolated enzyme assays, 7-NI exhibits a functional selectivity for nNOS in living organisms. medchemexpress.comnih.gov This is often attributed to its ability to cross the blood-brain barrier and accumulate in nervous tissue, thereby inhibiting nNOS without significantly affecting eNOS-mediated functions like blood pressure regulation. medchemexpress.com

| Compound | Rat Cerebellar NOS (nNOS) | Bovine Endothelial NOS (eNOS) | Rat Lung NOS (iNOS) |

|---|---|---|---|

| 7-Nitroindazole (7-NI) | 0.71 ± 0.01 | 0.78 ± 0.2 | 5.8 ± 0.4 |

| 3-Bromo-7-nitroindazole | 0.17 ± 0.01 | 0.86 ± 0.05 | 0.29 ± 0.01 |

The relationship between nitroindazole analogues and the Rho-kinase (ROCK) signaling pathway appears to be indirect. The ROCK pathway is involved in regulating vascular tone and can be negatively regulated by eNOS. nih.gov Research in focal cerebral ischemia has shown that the therapeutic effects of ROCK inhibitors can depend on eNOS activity. nih.gov In one such study, the relatively nNOS-selective inhibitor 7-nitroindazole did not produce the same effects as an eNOS inhibitor, suggesting the pathways are distinct. nih.gov Other research has demonstrated that NO can induce pathological synapse loss through a mechanism dependent on ROCK signaling. jneurosci.orgjneurosci.org This effect could be prevented by the nNOS inhibitor 7-NI, indicating that 7-NI acts upstream of the ROCK activation cascade by blocking the initial NO production. jneurosci.orgjneurosci.org

Research has also explored the interaction of nitroindazole analogues with the serotonin (B10506) receptor system. Analogues of potent 5-HT4R antagonists have been synthesized, indicating that the indazole scaffold is of interest for developing ligands for this receptor. science.gov The enterokinetic properties of 5-HT4R agonists suggest their potential utility in addressing symptoms in patients with Parkinson's disease. mdpi.com

Furthermore, there is an interplay between the nitric oxide and serotonin systems. Studies have shown that the nNOS inhibitor 7-nitroindazole can suppress behaviors induced by 5-HT1A receptor agonists. nih.gov This suggests that NO produced in the brain is involved in the downstream effects of 5-HT1A receptor activation. nih.gov

Nitric Oxide Synthase (NOS) Inhibition (e.g., nNOS, iNOS, eNOS)

Antimicrobial Properties

The indazole nucleus is a structural feature in many synthetic compounds that possess a wide range of pharmacological activities, including antimicrobial effects. researchgate.netacgpubs.org Derivatives of nitroindazole, in particular, have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.netacgpubs.orgcellulosechemtechnol.roe3s-conferences.org

Several studies have focused on the synthesis and antibacterial evaluation of nitroindazole derivatives. A series of new amidic derivatives of 5-nitroindazol-1-yl-acetic acid were synthesized and showed biological activity at low concentrations against Gram-positive bacteria such as B. subtilis and B. aureus. cellulosechemtechnol.ro Another study reported the synthesis of new sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole. Some of these compounds exhibited good to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Lactobacillus) and Gram-negative (Pseudomonas fluorescens, Escherichia coli) bacteria. acgpubs.org

In a different approach, new porphyrin-indazole hybrids were synthesized and evaluated as photosensitizers for the photoinactivation of methicillin-resistant Staphylococcus aureus (MRSA). All the tested conjugates demonstrated the ability to photoinactivate the MRSA bacteria, highlighting a novel application for nitroindazole derivatives in combating antibiotic-resistant pathogens. nih.gov

Antifungal Potential

The indazole scaffold is a recurring motif in compounds investigated for their antifungal properties. researchgate.net Research has shown that various derivatives exhibit activity against a range of fungal pathogens, including clinically relevant species like Candida albicans, Candida glabrata, Candida tropicalis, and Aspergillus species. nih.govbiocon.re.kr

A study focusing on the design of new anticandidal agents identified a series of 3-phenyl-1H-indazole derivatives (10a–i) as having the most promising broad-spectrum activity against C. albicans, C. glabrata, and C. tropicalis. nih.govresearchgate.net Within this series, compound 10g , which features an N,N-diethylcarboxamide substituent, was particularly potent against C. albicans and also demonstrated effectiveness against both miconazole-susceptible and resistant strains of C. glabrata. nih.govresearchgate.net

Other research has highlighted the potential of 2,3-diphenyl-2H-indazole derivatives. mdpi.com Two compounds from this class, 18 and 23 , were found to inhibit the in vitro growth of C. albicans and C. glabrata. mdpi.com Furthermore, a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were synthesized and tested as potential antifungal agents. biocon.re.kr An analog, 12j , which has a 5-bromo substitution on the indazole ring, showed significant in vitro antifungal activity against various Candida and Aspergillus species. biocon.re.kr The effectiveness of indazole derivatives is often enhanced by the presence of halogenated and electron-withdrawing substituents. nih.gov

Antifungal Activity of Selected Indazole Analogues

| Compound/Series | Substituents | Target Fungi | Key Finding | Reference |

|---|---|---|---|---|

| 10g | 3-phenyl-1H-indazole with N,N-diethylcarboxamide | C. albicans, C. glabrata (susceptible and resistant) | Most active in its series with broad anticandidal activity. | nih.govresearchgate.net |

| 18 and 23 | 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | Demonstrated in vitro growth inhibition. | mdpi.com |

| 12j | Triazole-linked indazole with 5-bromo substitution | Candida spp., Aspergillus spp. | Exhibited significant antifungal activity. | biocon.re.kr |

Antileishmanial Activity

Indazole derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by Leishmania protozoa. nih.govuchile.cl Various analogues have demonstrated significant in vitro activity against different Leishmania species, including L. amazonensis, L. infantum, L. mexicana, L. major, and L. tropica. mdpi.comtandfonline.comsemanticscholar.orgnih.gov

One study investigated a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives, finding that they showed in vitro activity comparable to amphotericin B against the promastigote stage of Leishmania spp. mdpi.com Specifically, compounds NV6 and NV8 were active against both the promastigote and intracellular amastigote stages of L. amazonensis, L. infantum, and L. mexicana, with NV8 showing the best activity and selectivity. mdpi.com

Research into 3-chloro-6-nitro-1H-indazole derivatives also yielded promising candidates. tandfonline.comsemanticscholar.org In vitro tests against three Leishmania species revealed that the inhibitory potency depended on the specific species. semanticscholar.orgnih.gov For instance, while most compounds were inactive against L. tropica and L. major, several derivatives exhibited strong to moderate activity against L. infantum. nih.gov Compound 13 from this series was noted as a promising growth inhibitor of L. major. tandfonline.comsemanticscholar.org Molecular docking studies suggested that these active compounds bind stably to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in the parasite. tandfonline.comsemanticscholar.orgnih.gov

Additionally, indazole N-oxide derivatives have been synthesized and evaluated for their leishmanocidal properties. uchile.cl3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide was found to possess leishmanocidal activity against the three parasitic strains evaluated. uchile.cluchile.cl

Antileishmanial Activity of Selected Indazole Analogues

| Compound/Series | Target Species | Key Finding | Reference |

|---|---|---|---|

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives (e.g., NV8) | L. amazonensis, L. infantum, L. mexicana | Active in both promastigote and amastigote stages; activity comparable to amphotericin B. | mdpi.com |

| 3-chloro-6-nitro-1H-indazole derivatives (e.g., 13) | L. major, L. infantum | Compound 13 is a promising inhibitor of L. major; several derivatives active against L. infantum. | tandfonline.comsemanticscholar.orgnih.gov |

| 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Three evaluated Leishmania strains | Demonstrated leishmanocidal activity. | uchile.cluchile.cl |

Antioxidant Activity

Indazole derivatives have been the subject of research for their potential as antioxidant agents. researchgate.netcrimsonpublishers.comiiste.org The antioxidant capacity of these compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. researchgate.netnih.gov

In one study, newly synthesized indazole derivatives exhibited noticeable DPPH radical scavenging activity, reducing power, and total antioxidant capacity when compared to standard antioxidants. researchgate.net Another investigation involving indazole, 5-aminoindazole , and 6-nitroindazole showed that all three compounds inhibited DPPH activity in a concentration-dependent manner. nih.gov At a concentration of 200 μg/ml, 6-nitroindazole displayed the highest degree of inhibition at 72.60%, compared to 57.21% for indazole and 51.21% for 5-aminoindazole. nih.gov

A separate study synthesized new indazole derivatives and screened them for antioxidant properties, finding that all the tested products showed notable DPPH radical scavenging activity. researchgate.net It was observed that the presence of an electron-withdrawing nitro group could slightly decrease the scavenging capacity. researchgate.net Furthermore, some 5-substituted indazole derivatives have demonstrated antioxidant properties in Oxygen Radical Absorbance Capacity (ORAC) assays as part of multitarget drug design efforts. tandfonline.comtandfonline.com

Other Pharmacological Activities of Indazole Derivatives (Applicable to Analogues)

The versatile indazole core has been explored for a wide range of pharmacological applications beyond those previously mentioned. nih.govingentaconnect.com

Indazole derivatives have shown significant potential as antiprotozoal agents, with activity reported against various parasites including Trypanosoma cruzi, Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.comuchile.clnih.gov

A series of indazole N-oxide derivatives were synthesized and studied for their antichagasic (anti-T. cruzi) properties. uchile.cluchile.cl3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed interesting activity against two different strains and two life stages of the parasite. uchile.cluchile.cl In another study, 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were synthesized and tested against G. intestinalis, E. histolytica, and T. vaginalis. mdpi.com The biological evaluation revealed that these compounds are potent antiprotozoal agents, in many cases more potent than the reference drug metronidazole (B1676534). mdpi.commdpi.com For example, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

In the realm of anthelmintic agents, a study detailed the synthesis of 1- and 2-substituted indazoles specifically for this purpose, indicating the scaffold's utility against helminth infections. acs.org

Indazole-based compounds have been investigated as potential therapeutic agents for type 2 diabetes mellitus. nih.gov A series of indazole derivatives were designed and synthesized to act as glucagon (B607659) receptor antagonists (GRAs). nih.gov Among these, one compound was identified as being orally active, significantly blunting glucagon-induced glucose excursion and lowering acute glucose levels in animal models. nih.gov

Naturally occurring indazole-type alkaloids isolated from Nigella sativa seeds have also demonstrated antihyperglycemic effects. acs.org Six such alkaloids were identified, and all were found to significantly decrease glucose levels in HepG2 cells. acs.org One of the new compounds, 17-O-(β-d-glucopyranosyl)-4-O-methylnigellidine , showed a more potent ability to regulate glucose consumption than metformin, an effect mediated by the activation of AMPK. acs.org

Additionally, N-substituted indazole-3-carboxamide derivatives have been evaluated for their protective action against diabetes. nih.gov Compound 5 from this series was able to preserve the pancreas's ability to secrete insulin (B600854) and significantly attenuate the hyperglycemic response in rats treated with the diabetogenic agent streptozotocin. nih.gov

Indazole derivatives are being actively researched for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. nih.govingentaconnect.com

For Parkinson's disease, an indazole derivative named 6-amino-1-methyl-indazole (AMI) has shown promise. nih.govfrontiersin.org Studies have demonstrated that AMI exerts a neuroprotective effect by inhibiting the hyperphosphorylation of the tau protein, which is linked to dopaminergic neuronal loss. nih.govfrontiersin.org In vitro, AMI increased the viability of SH-SY5Y cells and reduced apoptosis induced by the neurotoxin MPP+. frontiersin.org In animal models of Parkinson's, AMI treatment helped preserve dopaminergic neurons and improved behavioral symptoms. nih.govfrontiersin.org

In the context of Alzheimer's disease, a family of 5-substituted indazole derivatives was developed with a multitarget profile, acting as inhibitors of cholinesterase (AChE/BuChE) and BACE1 enzymes. tandfonline.comtandfonline.com Several of these derivatives also exhibited neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma SH-SY5Y cells. tandfonline.comtandfonline.com

Structure Activity Relationship Sar Studies Pertaining to 4 Methyl 7 Nitro 1h Indazole Structural Motifs

Influence of Substituent Position on Biological Efficacy

The specific placement of functional groups on the indazole ring is a critical determinant of the molecule's biological activity. The positions of both the nitro and methyl groups in 4-Methyl-7-nitro-1H-indazole play distinct and significant roles.

Role of Nitro Group Position (e.g., C-7 Nitro for NOS Inhibition)

The position of the nitro group on the indazole ring is paramount for its biological effects, particularly as an inhibitor of nitric oxide synthase (NOS). Research has consistently shown that nitration at specific positions leads to a graded increase in inhibitory potency. biocrick.com

Among the various possible C-nitro-1H-indazoles (3-, 4-, 5-, 6-, and 7-nitro), only those with the nitro group at the C-7 position exhibit significant inhibitory properties against NOS isoforms (nNOS, eNOS, and iNOS). nih.gov 7-Nitroindazole (B13768) (7-NI) is a well-established potent and competitive inhibitor of rat brain NOS. biocrick.com Its inhibitory action is a characteristic property of the indazole nucleus, and the presence of the nitro group at the 7-position is a key feature for this activity. biocrick.comwikipedia.org

Studies comparing different nitro-substituted indazoles have revealed that moving the nitro group to positions other than C-7, such as C-4, C-5, or C-6, results in weakly or non-mutagenic compounds in certain assays, whereas the 7-nitro derivatives show distinct activity profiles. nih.gov The inhibitory potency of 7-nitroindazole derivatives against various NOS isoforms has been extensively documented. For instance, 3-bromo-7-nitroindazole (B43493) has shown to be a more potent inhibitor of bovine endothelial, rat cerebellar, and rat lung NOS activity compared to 7-NI. nih.gov Similarly, 2,7-dinitroindazole also demonstrates potent NOS inhibition. nih.gov

The importance of the C-7 nitro group is further highlighted by the fact that while indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives react with formaldehyde (B43269) under certain conditions, 7-nitro-1H-indazole does not, indicating a unique reactivity pattern conferred by the 7-nitro substituent. nih.govacs.org

Contribution of Methyl Group Position (C-4) to Overall Activity

In some instances, the methyl group at C-4 can provide an electron-donating character that may counteract the effects of other substituents. For example, in 6-bromo-4-methyl-1H-indazole-3-carbaldehyde, the electron-donating nature of the C-4 methyl group partially balances the electron-withdrawing effect of the bromine atom at C-6.

Furthermore, in the context of mutagenic activity, methylation of a ring nitrogen in nitroheterocyclic compounds, including indazoles, can significantly alter their biological activity. nih.gov While this is not a direct substitution on the carbocyclic ring, it underscores the sensitivity of the indazole scaffold to methyl group additions.

Impact of Functional Group Modifications

Altering the functional groups on the indazole scaffold provides a powerful tool for modulating biological activity. The electronic properties and the specific nature of these substitutions are key factors.

Effects of Electron-Withdrawing/Donating Groups

The electronic nature of substituents on the indazole ring has a profound impact on the molecule's properties and biological interactions. Electron-withdrawing groups, such as the nitro group, are crucial for certain activities. For instance, the presence of a nitro group at C-4 or C-7 has been linked to weak or non-mutagenic properties in some studies, while nitro groups at other positions can lead to measurable mutagenic activity. nih.gov

Electron-withdrawing groups like nitro substituents can also increase the sensitivity of the indazole derivative to hydrolysis. nih.govacs.org In the context of direct arylation reactions, the presence of electron-withdrawing groups on an iodoaryl partner does not significantly affect the reaction yields or regioselectivity when coupled with 1-methyl-7-nitro-1H-indazole. mdpi.com

Conversely, electron-donating groups can also play a significant role. In the development of CCR4 antagonists, methoxy (B1213986) or hydroxyl groups, which are electron-donating, were found to be the more potent substituents at the C-4 position of the indazole ring. acs.org The interplay between electron-donating and electron-withdrawing groups can fine-tune the electronic properties and reactivity of the entire molecule.

Importance of Specific Substitutions (e.g., Halogen, Alkoxy, Sulfonamide)

Specific functional groups introduced onto the indazole ring can confer unique biological activities.

Halogen Substitutions: The introduction of a halogen atom, such as bromine, can significantly enhance the biological activity of 7-nitroindazole derivatives. For example, 3-bromo-7-nitroindazole is a more potent NOS inhibitor than 7-nitroindazole itself. nih.gov The position of the halogen is critical; for instance, in the case of 6-bromo-4-methyl-1H-indazole-3-carbaldehyde, the bromine at the 6-position plays a crucial role in its interaction with biological targets.

Alkoxy Substitutions: Alkoxy groups, particularly at the C-7 position, have been explored as alternatives to the nitro group for NOS inhibition. 7-methoxyindazole has been identified as an inhibitor of neuronal NOS, demonstrating that an electron-donating substituent at this position can also confer activity. researchgate.nettandfonline.com However, increasing the length of the alkyl chain in the alkoxy group (e.g., ethoxy, propoxy, butoxy) leads to a decrease in biological activity, suggesting a steric hindrance effect. tandfonline.com

Sulfonamide Substitutions: The incorporation of a sulfonamide moiety has been a successful strategy in developing indazole-based CCR4 antagonists. acs.org The nature and position of the sulfonamide group are critical for potency. For example, 5-chlorothiophene-2-sulfonamide (B1586055) was identified as a potent N-3 substituent. acs.org Furthermore, the sulfonamide group itself is a key pharmacophore in a wide range of therapeutic agents. ekb.eg

Conformational Factors and Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms and the conformational flexibility of indazole derivatives are critical for their interaction with biological targets. The planar structure of the indazole ring system, with its delocalized π-electrons, forms the core of these molecules. arabjchem.org

In the case of more complex indazole derivatives, such as tetrahydroindazoles, the stereochemistry of the fused rings becomes a significant factor. The relative orientation of substituents on the saturated portion of the molecule can dramatically impact biological activity. tandfonline.com For instance, the conformational restriction in certain tricyclic pyrazole (B372694) derivatives is a key feature influencing their potential as colchicine-site binding agents. nih.gov

Interactive Data Table: Biological Activity of Substituted Indazoles

The following table summarizes the biological activities of various substituted indazole derivatives as discussed in the text. You can sort the data by clicking on the column headers.

Interactive Data Table: Substituent Effects on Indazole Derivatives

This table details the effects of different substituents at various positions on the indazole ring.

Ligand-Target Interactions and Binding Mechanisms

The efficacy of therapeutic agents is intrinsically linked to their precise interactions with biological targets. For compounds built around the this compound scaffold, understanding these interactions at a molecular level is crucial for rational drug design and optimization. The binding mechanisms are primarily elucidated through a combination of X-ray crystallography and computational methods, such as molecular docking, which reveal the key structural features governing ligand affinity and selectivity.

A primary target identified for the parent compound, 7-nitro-1H-indazole, is nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). nih.govwikipedia.org Crystallographic studies of 7-nitro-1H-indazole have revealed a significant structural feature: the presence of an intramolecular hydrogen bond between an oxygen atom of the C7-nitro group and the hydrogen atom of the indazole N1-H group. nih.govresearchgate.net This interaction locks the molecule into a rigid, planar conformation, which pre-organizes it for binding within the enzyme's active site and reduces the entropic penalty upon binding.

Molecular docking studies of a closely related analog, 3-bromo-7-nitroindazole, within the inducible NOS (iNOS) active site (PDB: 1M9T) further illuminate the binding mode. scialert.net These studies show that the aromatic indazole ring binds in the heme pocket of the enzyme. scialert.net The nitro group at the C7 position is critical for anchoring the ligand, forming a hydrogen bond with the amide group of a methionine residue (Met368 in iNOS). scialert.nettandfonline.com This interaction, coupled with the planar stacking of the indazole ring with the heme system, is a key determinant of the inhibitory activity. scialert.nettandfonline.com The constrained space at the C7 position suggests that bulky substituents are not well-tolerated, highlighting the importance of the nitro group's size and electrostatic properties for optimal fit. tandfonline.com

Beyond NOS, derivatives of the indazole scaffold are widely recognized as potent protein kinase inhibitors. nih.govsemanticscholar.org The indazole core frequently functions as a "hinge-binder," a common motif for kinase inhibitors. Molecular docking simulations of various indazole derivatives, including those with a nitro group, into kinase ATP-binding sites provide insight into this mechanism. nih.gov The pyrazole portion of the indazole ring is perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., with Glu93 and Cys95 in ULK1). nih.gov The addition of functional groups to the indazole core can further enhance binding affinity through supplementary interactions. For instance, an amino group at the C3 position can introduce a third hydrogen bond with the hinge region, significantly increasing inhibitory potency. nih.gov

The table below summarizes key findings from molecular docking and crystallographic studies on nitro-indazole derivatives, illustrating the common interaction patterns.

| Derivative Class/Compound | Biological Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 7-Nitro-1H-indazole | Nitric Oxide Synthase (NOS) | Internal (N1-H···O-NO₂) | Intramolecular Hydrogen Bond | nih.govresearchgate.net |

| 3-Bromo-7-nitroindazole | Inducible Nitric Oxide Synthase (iNOS) | Met368 | Hydrogen Bond (nitro group) | scialert.net |

| 3-Bromo-7-nitroindazole | Endothelial Nitric Oxide Synthase (eNOS) | Trp358, Met360 | Hydrogen Bonds (N1-H and nitro group) | tandfonline.com |

| 3-Aminoidazole Derivative (SR-17398 base) | Unc-51-Like Kinase 1 (ULK1) | Glu93, Cys95 (Hinge Region) | Hydrogen Bonds (indazole nitrogens) | nih.gov |

| 3-Chloro-6-nitro-1H-indazole Derivative | Trypanothione (B104310) Reductase (TryR) | ALA159 | Interaction with chloro-phenyl substituent | tandfonline.com |

Future Directions and Research Gaps in 4 Methyl 7 Nitro 1h Indazole Studies

Development of More Selective Synthetic Methodologies

Regiocontrolled Nitration: Investigating nitration reactions on 4-methyl-1H-indazole to selectively introduce the nitro group at the C7 position. This would require a detailed study of directing group effects and reaction conditions to minimize the formation of other nitro-isomers.

Novel Cyclization Strategies: Exploring new cyclization reactions, such as the Cadogan cyclization, which is used for synthesizing 2H-indazoles from nitroaromatic compounds, could provide alternative and more selective routes. nih.govscispace.com Adapting such methods for the synthesis of 1H-indazoles like 4-Methyl-7-nitro-1H-indazole would be a significant advancement.

Catalytic Methods: The use of palladium-catalyzed cross-coupling reactions has been effective in the synthesis of other indazole derivatives and could be adapted for the construction of the this compound scaffold. nih.gov

| Synthetic Challenge | Potential Future Approach | Key Objective |

| Poor Regioselectivity | Directed ortho-metalation followed by nitration | High-yield synthesis of the desired 7-nitro isomer |